![molecular formula C9H13N5O2 B1477186 5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098032-73-4](/img/structure/B1477186.png)

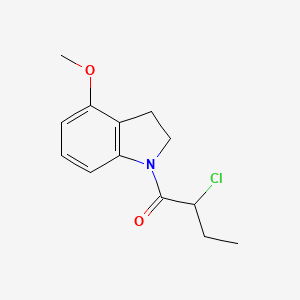

5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The structure also includes an azidoethyl group and a methyl group attached to the pyrrole ring .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives involves a five-membered ring with alternating single and double bonds, contributing to its aromaticity . The azidoethyl group and the methyl group are likely attached to the carbon atoms in the pyrrole ring .Applications De Recherche Scientifique

Organic Electronics and Photovoltaic Applications

The synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors have shown promising applications in organic thin film transistors. These polymers exhibit high LUMO levels and promising p-channel charge transport performance, indicating their potential in electronic devices (Chang Guo, Bin Sun, Yuning Li, 2014) Polymer Chemistry.

Electron Transport Materials

Novel alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole derivatives have been synthesized for use as electron transport layers in inverted polymer solar cells. These materials, characterized by high conductivity and electron mobility, facilitate electron extraction and reduce exciton recombination, leading to improved power conversion efficiency (Lin Hu, Feiyan Wu, Chunquan Li, et al., 2015) Macromolecules.

Photoluminescent Materials

Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have demonstrated strong photoluminescence, stability, and suitability for electronic applications. These materials show promise for use in optoelectronic devices due to their strong photoluminescence and high photochemical stability (T. Beyerlein, B. Tieke, 2000) Macromolecular Rapid Communications.

Polymer Synthesis and Chemical Properties

The chemical synthesis of pyrrolo[3,4-c]pyrrole derivatives, including discussions on different synthetic routes and their applications in creating advanced materials, highlights the versatility of these compounds in designing novel polymers with specific properties for various applications (O. V. Ershov, A. I. Ershova, 2020) Chemistry of Heterocyclic Compounds.

Luminescent Polymers

Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials exhibit strong fluorescence and are soluble in common organic solvents, making them candidates for use in light-emitting devices (Kai A. I. Zhang, B. Tieke, 2008) Macromolecules.

Propriétés

IUPAC Name |

5-(2-azidoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c1-13-8(15)6-4-14(3-2-11-12-10)5-7(6)9(13)16/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLNQPRZRCFFOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CN(CC2C1=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)

![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)

![3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477115.png)

![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477116.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477122.png)

![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)

![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)

![3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477126.png)